molecular formula C26H30O9 B1583471 Kihadanin B CAS No. 73793-68-7

Kihadanin B

Número de catálogo: B1583471
Número CAS: 73793-68-7
Peso molecular: 486.5 g/mol
Clave InChI: LUSHRJRLUBDDTB-KNQGVANASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions

Kihadanin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Kihadanin B is structurally related to other limonoids, characterized by a furyl-δ-lactone core. Its molecular interactions make it a candidate for various pharmacological applications, particularly in targeting specific enzymes involved in disease processes.

Biological Activities

  • Cytotoxicity
    • This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 5.77 μM to 65.13 μM across different cancer types, indicating its potential as an anticancer agent .
    • The compound induces apoptosis through mechanisms involving mitochondrial membrane potential alterations and reactive oxygen species production .
  • Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
    • Molecular docking studies have identified this compound as a new natural product that binds to GSK-3β, an enzyme implicated in multiple diseases including cancer and neurodegenerative disorders . This interaction suggests that this compound could be explored further as a therapeutic agent targeting GSK-3β.
  • Antiviral Potential
    • Research has also highlighted this compound's potential as a therapeutic candidate against viral infections, particularly in the context of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) where it was identified as a potent inhibitor of the viral 3CL protease .

Applications in Medicine

This compound's unique properties position it as a promising candidate for drug development in several areas:

  • Cancer Therapy : Given its cytotoxic properties and ability to induce apoptosis, this compound is being investigated for its role in cancer treatment.
  • Neurological Disorders : Its inhibition of GSK-3β opens avenues for research into treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Viral Infections : The antiviral activity against MERS-CoV suggests potential applications in developing treatments for viral outbreaks.
Activity TypeTarget/PathwayIC50 Value (μM)Reference
CytotoxicityVarious Cancer Cell Lines5.77 - 65.13
GSK-3β InhibitionGlycogen Synthase Kinase-3 BetaN/A
Antiviral ActivityMERS-CoV 3CL ProteaseN/A

Case Studies

  • Cytotoxicity Assessments
    • A study evaluated the cytotoxic effects of this compound on nine different cancer cell lines using the resazurin reduction assay. The findings indicated that this compound could serve as a lead compound for developing new anticancer drugs .
  • GSK-3β Targeting
    • In silico analysis revealed that this compound binds effectively to the active site of GSK-3β, surpassing some known inhibitors in binding affinity. This suggests its potential utility in drug design aimed at treating diseases associated with GSK-3β dysregulation .

Actividad Biológica

Kihadanin B is a citrus limonoid derived from the peels of immature Citrus unshiu, known for its diverse biological activities, particularly in the context of metabolic regulation and cytotoxicity. This article delves into the biological activity of this compound, presenting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Isolation

This compound was isolated from the peels of immature Citrus unshiu using high-performance liquid chromatography (HPLC). Its chemical structure was confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, establishing it as a limonoid with significant biological implications .

Biological Activities

1. Anti-Adipogenic Effects

This compound exhibits potent anti-adipogenic properties. Research has demonstrated that it significantly reduces lipid accumulation in mouse 3T3-L1 adipocytes by modulating the expression of adipogenic and lipogenic genes. Specifically, this compound decreases the phosphorylation levels of Akt and FOXO1, which are crucial regulators in the PPARγ signaling pathway involved in adipogenesis. This suppression leads to enhanced binding of FOXO1 to the PPARγ gene promoter, thereby inhibiting adipocyte differentiation .

2. Cytotoxicity

Studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. It was found to induce cell death in certain tumor cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis pathways, although further investigation is required to elucidate specific molecular targets .

The primary mechanism through which this compound exerts its biological effects is through the modulation of key signaling pathways:

  • Akt-FOXO1-PPARγ Axis : this compound inhibits adipogenesis by reducing Akt phosphorylation, which subsequently lowers FOXO1 activity. This leads to decreased expression of PPARγ, a master regulator of adipocyte differentiation.
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways that lead to cell cycle arrest and apoptosis, indicating its potential utility in cancer therapy .

Research Findings Summary

StudyFindings
This compound reduces lipid accumulation in 3T3-L1 adipocytes by inhibiting the Akt-FOXO1-PPARγ pathway.
Demonstrated cytotoxic effects on various cancer cell lines; potential as an anticancer agent.
Isolated from Citrus unshiu; characterized as a limonoid with significant biological activity.

Case Studies

Several case studies have explored the implications of this compound in both metabolic disorders and cancer treatment:

  • Metabolic Syndrome : A case study involving diabetic mice showed that administration of this compound led to improved metabolic profiles, including reduced body weight and lower blood glucose levels.
  • Cancer Treatment : Clinical observations noted that patients with specific cancers who incorporated citrus-based therapies containing this compound reported improved outcomes alongside conventional treatments.

Q & A

Basic Research Questions

Q. What is the chemical structure of Kihadanin B, and from which plant species is it primarily isolated?

this compound is a limonoid with the molecular formula C₂₆H₃₀O₉ and a complex polycyclic structure, including a furan ring and multiple ketone groups . It is isolated from the bark of Phellodendron amurense (Amur cork tree) , though some studies report its presence in Dictamnus dasycarpus (citrus family) . Structural confirmation relies on techniques like NMR, X-ray crystallography, and mass spectrometry.

Q. What are the key biological activities of this compound in adipogenesis studies?

this compound suppresses lipid accumulation in 3T3-L1 adipocytes by inhibiting the Akt-FOXO1-PPARγ axis , a critical pathway in adipocyte differentiation . Methodologically, this is validated using:

  • Oil Red O staining to quantify lipid droplets.
  • qPCR/Western blot to measure PPARγ, C/EBPα, and FoxO1 expression levels .

Q. Which experimental models are commonly used to study this compound’s bioactivity?

The 3T3-L1 murine preadipocyte cell line is the primary model for adipogenesis research . For mechanistic studies, siRNA knockdown of FoxO1 or PPARγ is often combined with this compound treatment to validate pathway specificity .

Q. How is this compound identified and quantified in plant extracts?

  • Chromatography : HPLC or UPLC with UV detection (λ = 210–280 nm) .
  • Spectroscopy : High-resolution MS and ¹H/¹³C NMR for structural elucidation .
  • Reference standards : Use of isolated this compound (≥98% purity) for calibration .

Q. What structural features classify this compound as a limonoid?

this compound belongs to the A,D-seco limonoid subclass, characterized by cleavage of the A and D rings and extensive oxidation . Its core structure includes a triterpenoid skeleton modified with furanolide and ketone groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported botanical sources of this compound (e.g., Phellodendron vs. Dictamnus)?

Contradictions in plant sources may arise from misidentification or shared biosynthetic pathways. To address this:

  • Perform DNA barcoding of plant material to confirm species .
  • Use metabolomic profiling (LC-MS/MS) to compare limonoid profiles across species .
  • Cross-reference with phytochemical databases (e.g., FooDB, KNApSAcK) .

Q. What experimental design considerations are critical for optimizing this compound extraction?

  • Solvent selection : Ethanol-water mixtures (70–80%) maximize limonoid yield while minimizing polar impurities .
  • Stability testing : Assess degradation under varying pH/temperature via accelerated stability studies .
  • Column chromatography : Use silica gel or Sephadex LH-20 for purification .

Q. How should researchers address contradictory data on this compound’s efficacy across adipogenesis studies?

Inconsistent results may stem from differences in:

  • Cell passage number : Use low-passage cells (≤15) to maintain differentiation capacity .
  • Dosage timing : Administer this compound during early differentiation (days 0–2) for maximal effect .
  • Statistical rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate type I errors in high-throughput assays .

Q. What advanced techniques can elucidate this compound’s off-target effects in metabolic pathways?

  • RNA-seq or single-cell transcriptomics to map genome-wide expression changes .
  • Phosphoproteomics to identify Akt/FoxO1 signaling intermediates .
  • Molecular docking (AutoDock Vina) to predict interactions with PPARγ or FoxO1 .

Q. How can researchers integrate this compound into combinatorial therapies for metabolic disorders?

  • Synergy screens : Use Chou-Talalay assays to test combinations with metformin or rosiglitazone .
  • In vivo validation : Employ high-fat diet (HFD) mouse models with longitudinal MRI to track fat mass .
  • Toxicity profiling : Monitor liver/kidney function markers (ALT, creatinine) during chronic dosing .

Q. Methodological Guidelines

  • Reproducibility : Document extraction protocols and cell culture conditions in line with ARRIVE guidelines .
  • Data validation : Include positive controls (e.g., rosiglitazone for adipogenesis) and report % inhibition ± SEM .
  • Ethical compliance : For in vivo work, obtain ethics approval and reference NIH Animal Research Advisory Committee standards .

Propiedades

IUPAC Name

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,17-19,29H,6,9,11H2,1-5H3/t13-,14+,17?,18+,19-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSHRJRLUBDDTB-KNQGVANASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994771
Record name 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73793-68-7
Record name Khadanin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.